molecular formula C6H15Cl2NO2S B2522402 4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride CAS No. 2344680-57-3

4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride

Cat. No.: B2522402
CAS No.: 2344680-57-3
M. Wt: 236.15
InChI Key: FVIRXFUUKLLGNW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride typically involves the reaction of 4-(Dimethylamino)butane-2-sulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to achieve consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonyl compounds .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride involves its reactivity with nucleophiles and other chemical species. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry .

Properties

IUPAC Name

4-(dimethylamino)butane-2-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClNO2S.ClH/c1-6(11(7,9)10)4-5-8(2)3;/h6H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIRXFUUKLLGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)C)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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